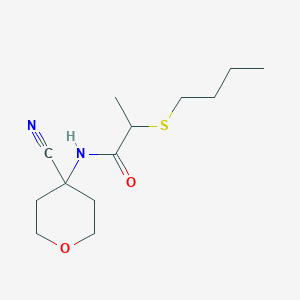![molecular formula C21H21ClN2O3 B2943974 5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide CAS No. 851407-62-0](/img/structure/B2943974.png)
5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide” is a complex organic molecule that contains a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a quinoline ring, a benzamide group, and various substituents. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the various functional groups present in its structure. For example, the quinoline ring might undergo electrophilic substitution reactions similar to other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of quinoline derivatives include a strong odor, low solubility in water, and high solubility in most organic solvents .科学的研究の応用
Anticancer Research
The quinazoline and quinazolinone derivatives, to which F0611-0791 belongs, have been extensively studied for their anticancer properties. These compounds have shown promise in inhibiting the growth of various cancer cell lines. For instance, certain quinazolinone derivatives have been evaluated for their cytotoxic effects on breast cancer cells, such as MCF-7 and MDA-MB-231 . The potential of F0611-0791 in cancer research lies in its ability to act as a scaffold for synthesizing new molecules with enhanced anticancer activities.
Antibacterial Applications
Quinazolinone derivatives have also been recognized for their antibacterial activities. The structural framework of F0611-0791 allows for the exploration of novel antibiotics to combat resistant bacterial strains. Research has indicated that modifications to the quinazolinone structure can lead to compounds with significant antibacterial properties .
Antifungal and Anti-HIV Research
The versatility of F0611-0791 extends to antifungal and anti-HIV research. The compound’s core structure is conducive to chemical modifications that can yield potent antifungal and anti-HIV agents. This is particularly relevant given the ongoing need for new treatments against drug-resistant fungal infections and HIV .
Neuroprotective Agent Development
Compounds like F0611-0791 have been investigated for their neuroprotective effects. Quinazolinone derivatives are of interest in the development of treatments for neurodegenerative diseases due to their potential to modulate key biological pathways involved in neuronal survival .
Anti-Inflammatory and Analgesic Research
The anti-inflammatory and analgesic effects of quinazolinone derivatives make F0611-0791 a candidate for the development of new pain management and anti-inflammatory drugs. Its structure-activity relationship (SAR) can be studied to optimize these properties .
Antimalarial and Antitubercular Activity
F0611-0791’s chemical class has shown efficacy in antimalarial and antitubercular activity. The compound could serve as a starting point for the synthesis of drugs targeting malaria and tuberculosis, which remain significant global health challenges .
Sedative and Hypnotic Effects
Research into the sedative and hypnotic effects of quinazolinone derivatives suggests that F0611-0791 could be useful in creating new sedatives. Its molecular structure can be fine-tuned to enhance these effects for therapeutic applications .
Enzyme Inhibition for Drug Development
Lastly, F0611-0791 may act as an enzyme inhibitor, which is a critical function in drug development. Enzyme inhibition plays a role in controlling metabolic pathways, and compounds like F0611-0791 can be tailored to target specific enzymes involved in disease processes .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-12-4-5-14-10-15(20(25)24-19(14)13(12)2)8-9-23-21(26)17-11-16(22)6-7-18(17)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFQEZBFDSAWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943891.png)

![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride](/img/structure/B2943895.png)
![3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2943896.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2943899.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3-methyl-4-propan-2-ylphenoxy)acetate](/img/structure/B2943900.png)
![N-(2,6-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2943905.png)
![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)

![5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2943910.png)
amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2943912.png)
![N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2943913.png)
